[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone
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Overview
Description
[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form the sulfonylpyrrolidine intermediate. This intermediate is then reacted with piperidin-1-ylmethanone under specific conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Similar in structure but with a pentanone group instead of a piperidin-1-ylmethanone group.
Pyrrolidine sulfonamides: Compounds with similar sulfonyl and pyrrolidine structures but different substituents.
Uniqueness
The uniqueness of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone lies in its combination of a sulfonyl group with both pyrrolidine and piperidine rings. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-7-9-15(10-8-14)23(21,22)19-13-5-6-16(19)17(20)18-11-3-2-4-12-18/h7-10,16H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVYLVDRFAEMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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